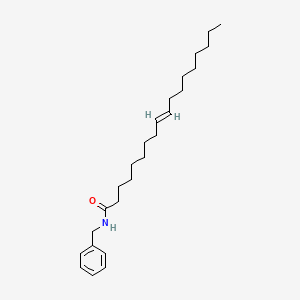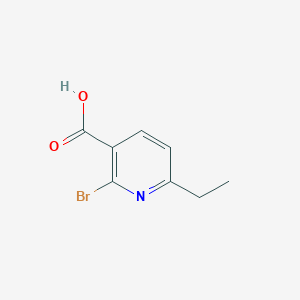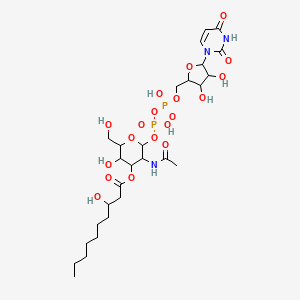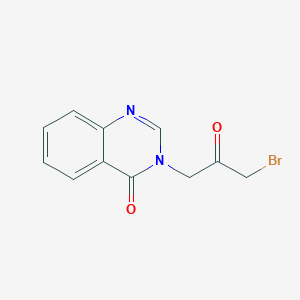![molecular formula C20H25F3N6O2S B12312293 6-Amino-2-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-methyl-5-[2-(trifluoromethyl)pyridin-3-yl]sulfanylpyrimidin-4-one](/img/structure/B12312293.png)
6-Amino-2-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-methyl-5-[2-(trifluoromethyl)pyridin-3-yl]sulfanylpyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-2-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-methyl-5-[2-(trifluoromethyl)pyridin-3-yl]sulfanylpyrimidin-4-one is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique spirocyclic structure, which includes a pyrimidinone core and a trifluoromethyl-substituted pyridine ring. The presence of multiple functional groups, such as amino, methyl, and sulfanyl groups, contributes to its diverse chemical reactivity and potential biological activity.
Métodos De Preparación
The synthesis of 6-Amino-2-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-methyl-5-[2-(trifluoromethyl)pyridin-3-yl]sulfanylpyrimidin-4-one involves several key steps:
Formation of the Spirocyclic Intermediate: The initial step involves the formation of the spirocyclic intermediate through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.
Introduction of the Pyrimidinone Core: The pyrimidinone core is introduced through a condensation reaction involving a suitable amine and a carbonyl compound.
Functional Group Modifications: The introduction of the trifluoromethyl-substituted pyridine ring and other functional groups is achieved through a series of substitution and addition reactions. Common reagents used in these steps include trifluoromethylating agents, halogenating agents, and reducing agents.
Purification and Isolation: The final compound is purified and isolated using techniques such as column chromatography and recrystallization.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield, scalability, and cost-effectiveness.
Análisis De Reacciones Químicas
6-Amino-2-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-methyl-5-[2-(trifluoromethyl)pyridin-3-yl]sulfanylpyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the pyrimidinone core or the trifluoromethyl-substituted pyridine ring. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions. Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are often used to introduce halogen atoms.
Addition: Addition reactions can occur at the double bonds present in the pyrimidinone core. Reagents such as Grignard reagents or organolithium compounds can be used to introduce new substituents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
6-Amino-2-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-methyl-5-[2-(trifluoromethyl)pyridin-3-yl]sulfanylpyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Biological Studies: Its unique structure allows it to interact with various biological targets, making it useful in studies related to enzyme inhibition, receptor binding, and cellular signaling.
Chemical Biology: The compound can be used as a tool to probe biological systems and understand the mechanisms of action of related compounds.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of 6-Amino-2-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-methyl-5-[2-(trifluoromethyl)pyridin-3-yl]sulfanylpyrimidin-4-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors. This inhibition can disrupt key signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation .
Comparación Con Compuestos Similares
When compared to other similar compounds, 6-Amino-2-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-methyl-5-[2-(trifluoromethyl)pyridin-3-yl]sulfanylpyrimidin-4-one stands out due to its unique spirocyclic structure and the presence of multiple functional groups. Similar compounds include:
6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one: This compound shares a similar spirocyclic structure but differs in the substituents on the pyrimidinone core.
2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one: Another related compound with a different core structure and substituents.
These comparisons highlight the uniqueness of 6-Amino-2-(4-amino-3-methyl-2-oxa-8-azaspiro[4
Propiedades
Fórmula molecular |
C20H25F3N6O2S |
|---|---|
Peso molecular |
470.5 g/mol |
Nombre IUPAC |
6-amino-2-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-methyl-5-[2-(trifluoromethyl)pyridin-3-yl]sulfanylpyrimidin-4-one |
InChI |
InChI=1S/C20H25F3N6O2S/c1-11-14(24)19(10-31-11)5-8-29(9-6-19)18-27-16(25)13(17(30)28(18)2)32-12-4-3-7-26-15(12)20(21,22)23/h3-4,7,11,14H,5-6,8-10,24-25H2,1-2H3 |
Clave InChI |
QZHZIDHAIVAHMD-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C2(CCN(CC2)C3=NC(=C(C(=O)N3C)SC4=C(N=CC=C4)C(F)(F)F)N)CO1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12312212.png)
![2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}-1,3-thiazole-4-carboxylic acid hydrochloride](/img/structure/B12312218.png)
![2-[8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine](/img/structure/B12312219.png)



![4-[2-(furan-3-yl)ethyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one](/img/structure/B12312237.png)




![Thiabicyclo[3.1.0]hexane-3,3-dione, cis](/img/structure/B12312265.png)

![4-[5-[1-[4-(cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-(1-hydroxypropan-2-yl)benzamide](/img/structure/B12312283.png)
